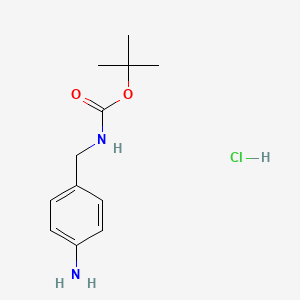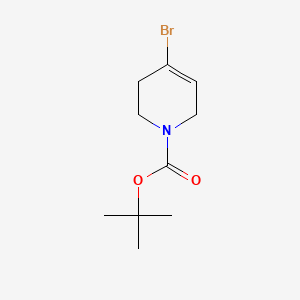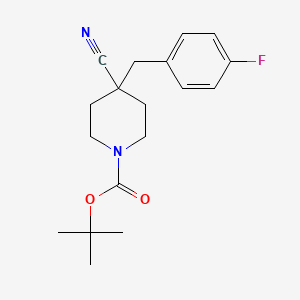
反式-环戊烷-1,3-二胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . This compound is a derivative of cyclopentane, featuring two amine groups at the 1 and 3 positions in a trans configuration, and is commonly used in various chemical and industrial applications.
科学研究应用
Chemistry: trans-Cyclopentane-1,3-diamine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, trans-Cyclopentane-1,3-diamine dihydrochloride is used in the synthesis of polymers and other advanced materials, contributing to the development of new materials with unique properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One green route starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield the desired trans-Cyclopentane-1,3-diamine .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,3-diamine dihydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
化学反应分析
Types of Reactions: trans-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of trans-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .
相似化合物的比较
trans-Cyclopentane-1,2-diamine: This compound has amine groups at the 1 and 2 positions and is used in similar applications but has different reactivity and properties.
trans-Cyclohexane-1,2-diamine: A higher homologue with a six-membered ring, widely used in the synthesis of ligands and receptors.
Uniqueness: trans-Cyclopentane-1,3-diamine dihydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
属性
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-ALUAXPQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)









![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
